2,3-Dichloro-6-fluorophenacyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

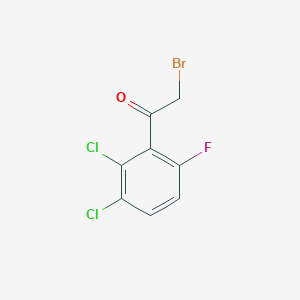

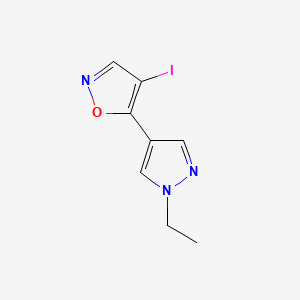

2,3-Dichloro-6-fluorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone, is a chemical compound with the molecular formula C8H4BrCl2FO . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-fluorophenacyl bromide can be represented by the InChI code1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 . This indicates that the molecule consists of a bromine atom attached to a carbon, which is double-bonded to an oxygen atom and single-bonded to a 2,3-dichloro-6-fluorophenyl group . Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluorophenacyl bromide has a molecular weight of 285.93 . It is a solid at room temperature and has a boiling point of 48-50 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

2,3-Dichloro-6-fluorophenacyl bromide has been utilized in the synthesis of new chemical compounds with potential antitumor activity. A notable study involves the cyclization of a related compound with substituted phenacyl bromides to create triazolo[3,4-b]-1,3,4-thiadiazines. These synthesized compounds showed moderate to excellent in vitro antitumor activity against a range of cancer cell types, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).

Fluorescence Turn-On Sensing of Fluoride Ions

Research has also explored the role of bromide salts, including those related to phenacyl bromide derivatives, in the development of sensors for detecting fluoride ions in water. These compounds, specifically the bromide salts of tetraarylstibonium cations, have shown efficacy as selective fluoride sensors, demonstrating the versatility of bromide-containing compounds in environmental and analytical chemistry applications (Hirai et al., 2016).

Labeling of Proteins for Medical Imaging

In the field of medical imaging, fluorine-18 labeled reagents, including 4-[18F]fluorophenacyl bromide, have been developed for the covalent attachment of fluorine-18 to proteins. This method facilitates the creation of 18F-labeled proteins, which can be used in positron emission tomography (PET) imaging for diagnostic purposes, showcasing the compound's utility in biomedical research (Kilbourn et al., 1987).

Antimicrobial and Antifungal Activities

Derivatives of phenacyl bromide, related to 2,3-Dichloro-6-fluorophenacyl bromide, have been synthesized and tested for their antibacterial and antifungal activities. For instance, compounds synthesized from the reaction of phenacyl bromide with substituted heterocyclic amines have demonstrated pronounced potency against various microbial strains, highlighting the potential of these derivatives in developing new antimicrobial agents (Sonyanaik et al., 2018).

Safety And Hazards

This compound is considered hazardous and has been assigned the signal word "Danger" . It has been associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .

Eigenschaften

IUPAC Name |

2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDPLKNLLDFOFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorophenacyl bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)

![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)

![3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2698270.png)